Home > Products > Screening Compounds P35843 > Soluble epoxide hydrolase inhibitor
Soluble epoxide hydrolase inhibitor - 1241826-88-9

Soluble epoxide hydrolase inhibitor

Catalog Number: EVT-255396
CAS Number: 1241826-88-9
Molecular Formula: C₁₈H₁₂F₅N₅O₃
Molecular Weight: 441.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Soluble epoxide hydrolase inhibitor is an inhibitor of soluble epoxide hydrolase, and inhibits human soluble epoxide hydrolase (h-sEH) with pIC50 of 8.4, extracted from patent WO 2010096722 A1, example 57.
Overview

Soluble epoxide hydrolase inhibitors are compounds that inhibit the enzyme soluble epoxide hydrolase, which plays a significant role in the metabolism of epoxyeicosatrienoic acids. These acids are bioactive lipids derived from arachidonic acid and are known to have various physiological effects, including vasodilation and anti-inflammatory properties. The inhibition of soluble epoxide hydrolase is of interest for therapeutic applications, particularly in conditions such as hypertension, inflammation, and pain management.

Source

Soluble epoxide hydrolase inhibitors can be derived from both synthetic and natural sources. Synthetic inhibitors often include compounds with urea or amide moieties designed to mimic the enzyme's transition state. Natural inhibitors have been identified from various plant sources, such as Inula britannica, which contain bioactive compounds that exhibit inhibitory activity against soluble epoxide hydrolase.

Classification

Soluble epoxide hydrolase inhibitors can be classified based on their chemical structure:

  • Urea-based inhibitors: These are among the most studied and include compounds like 12-(3-adamantan-1-yl-ureido)dodecanoic acid.
  • Amide-based inhibitors: Recently developed compounds that incorporate pyrimidin-2-ol rings as secondary pharmacophores.
  • Natural products: Compounds extracted from plants that demonstrate inhibitory effects on soluble epoxide hydrolase.
Synthesis Analysis

Methods

The synthesis of soluble epoxide hydrolase inhibitors typically involves multi-step organic synthesis techniques. Common approaches include:

  1. Urea and Amide Synthesis: Utilizing isocyanates or acid chlorides to form urea or amide linkages.
  2. Pharmacophore Design: Employing computational methods like molecular docking and pharmacophore modeling to identify potential inhibitor candidates.
  3. Chemical Modifications: Iterative modifications to optimize binding affinity and selectivity for the enzyme.

Technical Details

For instance, a study reported the synthesis of amide-based inhibitors with a pyrimidin-2-ol ring, where the reaction involved coupling reactions followed by purification using chromatography techniques to obtain high-purity compounds for biological evaluation .

Molecular Structure Analysis

Structure

The molecular structure of soluble epoxide hydrolase inhibitors typically features a core scaffold (urea or amide) linked to aromatic or heterocyclic rings. The presence of functional groups such as hydroxyl or halogens can enhance binding interactions with the enzyme.

Data

Key structural data often includes:

  • Molecular weight: Typically ranges from 300 to 500 g/mol for most inhibitors.
  • LogP values: Indicative of lipophilicity, which is crucial for bioavailability.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving soluble epoxide hydrolase inhibitors is their interaction with the active site of the enzyme, leading to competitive inhibition. This interaction prevents the conversion of epoxyeicosatrienoic acids into dihydroxyeicosatrienoic acids.

Technical Details

The binding affinity is often quantified using IC50 values, which represent the concentration required to inhibit 50% of enzyme activity. For example, one study reported an IC50 value of 1.2 nM for a potent amide-based inhibitor .

Mechanism of Action

Process

The mechanism by which soluble epoxide hydrolase inhibitors exert their effects involves:

  1. Binding to the Active Site: The inhibitor occupies the active site of soluble epoxide hydrolase, preventing substrate access.
  2. Alteration of Eicosanoid Metabolism: By inhibiting the enzyme, levels of epoxyeicosatrienoic acids increase, leading to enhanced vasodilation and reduced inflammation.

Data

Studies have shown that increased levels of epoxyeicosatrienoic acids correlate with improved cardiovascular outcomes and pain relief in experimental models .

Physical and Chemical Properties Analysis

Physical Properties

Soluble epoxide hydrolase inhibitors generally exhibit:

  • Solubility: Varies widely depending on the chemical structure; many are designed to be soluble in aqueous solutions for better bioavailability.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical Properties

Key chemical properties include:

  • pKa values: Indicative of acidity/basicity which affects solubility and absorption.
  • Partition coefficients: Important for predicting absorption and distribution in biological systems.
Applications

Scientific Uses

Soluble epoxide hydrolase inhibitors have potential applications in several areas:

  • Cardiovascular Diseases: Targeting hypertension and related conditions through vasodilation mechanisms.
  • Pain Management: Offering alternatives to traditional analgesics by modulating pain pathways without addictive properties.
  • Inflammatory Disorders: Potential treatment options for chronic inflammatory diseases through their anti-inflammatory effects.

Research continues to explore novel compounds and their therapeutic implications across various medical fields, highlighting the importance of soluble epoxide hydrolase as a target for drug development .

Introduction to Soluble Epoxide Hydrolase (sEH) and Its Inhibitors

Biochemical Role of sEH in Epoxy Fatty Acid Metabolism

Soluble epoxide hydrolase (sEH, EPHX2) is a bifunctional cytosolic enzyme with a C-terminal hydrolase domain and an N-terminal phosphatase domain. The hydrolase domain catalyzes the hydrolysis of epoxy fatty acids (EpFAs), converting them into less biologically active dihydroxy derivatives. EpFAs—including epoxyeicosatrienoic acids (EETs) from arachidonic acid (AA), epoxyeicosatetraenoic acids (EEQs) from eicosapentaenoic acid (EPA), and epoxydocosapentaenoic acids (EDPs) from docosahexaenoic acid (DHA)—are generated primarily via cytochrome P450 (CYP450)-mediated epoxidation of polyunsaturated fatty acids (PUFAs) [2] [5].

The sEH enzyme exhibits regioisomeric and enantiomeric selectivity, with hydrolysis rates highest for epoxides positioned 14–16 carbons from the carboxylic acid end of fatty acid chains. Notably, ω-3 EpFAs (e.g., EEQs, EDPs) are superior substrates compared to ω-6 EpFAs (e.g., EETs). This metabolism drastically reduces EpFA half-life and bioavailability. For example, EETs undergo sEH-mediated conversion to dihydroxyeicosatrienoic acids (DHETs), which exhibit reduced vasodilatory and anti-inflammatory potency and undergo rapid cellular efflux and excretion [1] [5] [6].

Table 1: Key Epoxy Fatty Acid Substrates of sEH and Their Biological Activities

Precursor Fatty AcidEpoxy Metabolite (Abbr.)Primary Biological ActivitiesDiol Metabolite
Arachidonic Acid (AA)Epoxyeicosatrienoic Acids (EETs)Vasodilation, Anti-inflammation, AnalgesiaDihydroxyeicosatrienoic Acids (DHETs)
Eicosapentaenoic Acid (EPA)Epoxyeicosatetraenoic Acids (EEQs)Anti-arrhythmic, Anti-inflammatoryDihydroxyeicosatetraenoic Acids
Docosahexaenoic Acid (DHA)Epoxydocosapentaenoic Acids (EDPs)Anti-angiogenic, NeuroprotectiveDihydroxydocosapentaenoic Acids (DiHDPAs)
Linoleic AcidEpoxyoctadecenoic Acids (EpOMEs)Weak anti-inflammatoryDihydroxyoctadecenoic Acids (DiHOMEs - pro-inflammatory)

sEH as a Therapeutic Target: Rationale for Inhibition

Pharmacological inhibition of sEH stabilizes endogenous EpFAs by blocking their conversion to diols. This approach leverages the pleiotropic protective effects of EpFAs, which include:

  • Vasodilation: EETs activate calcium-activated potassium (KCa) channels in vascular smooth muscle, inducing hyperpolarization and vasorelaxation [5].
  • Anti-inflammation: EETs and EEQs suppress nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) nuclear translocation, reducing expression of adhesion molecules (VCAM-1, ICAM-1), cytokines (TNF-α, IL-6), and inducible enzymes (COX-2, iNOS) [2] [6].
  • Analgesia: EpFAs modulate transient receptor potential (TRP) channels in sensory neurons and dampen central sensitization, reducing inflammatory and neuropathic pain [1] [7].

sEH inhibitors (sEHIs) are typically competitive, reversible transition-state mimics. Urea and amide-based compounds (e.g., TPPU, AUDA) exploit hydrogen bonding with catalytic residues (Tyr381, Tyr465, Asp333) in the hydrolase domain’s hydrophobic pocket. These inhibitors exhibit picomolar to nanomolar potency against human sEH and >1000-fold selectivity over microsomal EH (mEH) [4] [6].

Pathophysiological Significance of sEH in Inflammatory and Metabolic Diseases

sEH expression and activity are dysregulated in multiple disease states:

  • Obesity/Metabolic Syndrome: High-fat diets upregulate sEH in liver, adipose tissue, and colon. Consequent EpFA depletion contributes to insulin resistance, endoplasmic reticulum (ER) stress, and hepatic steatosis. sEH knockout mice resist diet-induced metabolic dysfunction despite weight gain [9] [5].
  • Cardiovascular Disease: Reduced EET bioavailability correlates with endothelial dysfunction, hypertension, and atherosclerosis. sEH overexpression in vascular tissues promotes inflammation and oxidative stress [5] [4].
  • Neuroinflammation: sEH is enriched in brain regions involved in pain processing (amygdala, periaqueductal gray) and mood regulation (prefrontal cortex, hippocampus). Elevated sEH activity in depression and epilepsy models coincides with reduced EpFA levels and increased neuroinflammation [3] [10].
  • Chronic Pain: Pro-nociceptive diols (e.g., DiHOMEs) accumulate in neuropathic pain models, while EpFAs suppress central sensitization [7] [8].

Table 2: Therapeutic Effects of sEH Inhibition in Preclinical Disease Models

Disease CategoryModel SystemKey Effects of sEH InhibitionProposed Mechanism
Neuropathic PainRat DFP-induced epilepsy↓ Spontaneous recurrent seizures (SRS), ↓ microglial activation (Iba1+/CD68+ cells)Reduced neuroinflammation in hippocampus
Obesity DisordersDiet-induced obese mice↓ Insulin resistance, ↓ hepatic steatosis, ↓ ER stressRestoration of EpFA-mediated insulin signaling and barrier function
Vascular DysfunctionSpontaneously hypertensive rats (SHR)↓ Blood pressure, ↑ endothelial-dependent vasodilationStabilization of vasodilatory EETs
Depression ComorbidityChronic stress models↓ Depressive-like behaviors, ↑ hippocampal neurogenesisModulation of neuroinflammatory and HPA axis pathways

Properties

CAS Number

1241826-88-9

Product Name

Soluble epoxide hydrolase inhibitor

IUPAC Name

N-[[4-cyano-2-(trifluoromethoxy)phenyl]methyl]-2-(2,2-difluoroethyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Molecular Formula

C₁₈H₁₂F₅N₅O₃

Molecular Weight

441.31

InChI

InChI=1S/C18H12F5N5O3/c19-14(20)9-28-17(30)27-8-12(3-4-15(27)26-28)16(29)25-7-11-2-1-10(6-24)5-13(11)31-18(21,22)23/h1-5,8,14H,7,9H2,(H,25,29)

InChI Key

ZXXHBMCIQXGVRD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)CNC(=O)C2=CN3C(=NN(C3=O)CC(F)F)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.